molecular formula C8H18ClN B1605192 alpha-Cyclohexylethylamine hydrochloride CAS No. 27586-72-7

alpha-Cyclohexylethylamine hydrochloride

Cat. No. B1605192
CAS RN: 27586-72-7
M. Wt: 163.69 g/mol
InChI Key: SESCRFJUMZOXDM-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Alpha-Cyclohexylethylamine hydrochloride is a liquid with a density of 0.866 g/mL at 20 °C . It has a boiling point of 177-178 °C . The optical activity is [α]20/D −4°, neat .

Scientific Research Applications

Application 1: Resolution System with Mandelic Acid

  • Summary of Application : Alpha-Cyclohexylethylamine hydrochloride is used in the resolution system with (S)-mandelic acid (MA). The system is used to study the DCR (dielectrically controlled resolution) phenomenon .
  • Methods of Application : While the exact experimental procedures are not detailed in the sources, the general method involves combining alpha-Cyclohexylethylamine hydrochloride with (S)-mandelic acid and observing the resulting reactions .

Application 2: Precursor for Inhibitors of Tumor Necrosis Factor-α (TNF-α)

  • Summary of Application : Alpha-Cyclohexylethylamine hydrochloride is used as a precursor for inhibitors of tumor necrosis factor-α (TNF-α) .
  • Methods of Application : The exact experimental procedures are not detailed in the source, but it generally involves using alpha-Cyclohexylethylamine hydrochloride in the synthesis of the inhibitors .
  • Results or Outcomes : The source does not provide specific results or outcomes, including any quantitative data or statistical analyses .

Safety And Hazards

Alpha-Cyclohexylethylamine hydrochloride is considered hazardous. It is a flammable liquid and can cause severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

Alpha-Cyclohexylethylamine hydrochloride has potential applications in the synthesis of complex chemical compounds . It has been used in the deracemization of various important amines such as 4-phenylbutan-2-amine, a precursor for the antihypertensive dilevalol; sec-butylamine, 1-methoxy-2-propanamine and 1-cyclohexylethylamine, precursors of inhibitors of tumour necrosis factor-α (TNF-α); and 1-phenyl-1-propylamine, a precursor of anti-depressant agent corticotropin .

properties

IUPAC Name

1-cyclohexylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7(9)8-5-3-2-4-6-8;/h7-8H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESCRFJUMZOXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Cyclohexylethylamine hydrochloride

CAS RN

27586-72-7
Record name Cyclohexanemethylamine, alpha-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027586727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 27586-72-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 27586-72-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-cyclohexylethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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